1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20456263
InChI: InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-4-12(9(14)15)7-17-6-8(12)13/h8H,4-7H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid

CAS No.:

Cat. No.: VC20456263

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid -

Specification

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3a-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-4-12(9(14)15)7-17-6-8(12)13/h8H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key QPEHRHKGCNJUIO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1COC2)C(=O)O

Introduction

Structural and Molecular Characteristics

Furo-Pyrrole Ring System and Stereochemistry

The compound’s core consists of a hexahydrofuro[3,4-b]pyrrole scaffold, a bicyclic structure combining a furan oxygen atom and a pyrrole nitrogen atom. The fused rings adopt a chair-like conformation, stabilized by intramolecular hydrogen bonding . Stereochemical variations are critical to its reactivity, with enantiomers such as (2S,3aS,6aR) and (2R,3aR,6aS) exhibiting distinct physicochemical properties . The Boc group at the N1 position serves dual roles: it protects the amine during synthetic reactions and enhances solubility in organic solvents.

Key Structural Data

PropertyValueSource
Molecular FormulaC12H19NO5\text{C}_{12}\text{H}_{19}\text{NO}_{5}
Molecular Weight257.28 g/mol
IUPAC Name1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3a-carboxylic acid
Canonical SMILESCC(C)(C)OC(=O)N1CCC2(C1COC2)C(=O)O
Enantiomeric Forms(2S,3aS,6aR), (2R,3aR,6aS)

Synthesis and Industrial Production

Multi-Step Organic Synthesis

The synthesis of 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid typically begins with pyrrolidine derivatives. A representative pathway involves:

  • Ring Formation: Cyclization of a diol-amine precursor under acidic conditions to form the furo-pyrrole backbone.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

  • Carboxylic Acid Functionalization: Oxidation of a primary alcohol to the carboxylic acid using Jones reagent or potassium permanganate.

Industrial-scale production employs continuous flow reactors to optimize yield (typically 70–85%) and minimize side reactions. Critical reaction parameters include:

  • Temperature: 0–25°C for Boc protection to prevent racemization .

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and reactivity.

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s rigid bicyclic structure and functional groups make it a versatile building block. Key applications include:

  • Antiviral Agents: Incorporation into protease inhibitors targeting viral replication machinery .

  • Anticancer Drug Development: Functionalization at the carboxylic acid group to create kinase inhibitors.

  • Antimicrobial Compounds: Derivatives exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .

Comparative Bioactivity

DerivativeTarget PathwayIC₅₀ (nM)Source
Boc-protected furo-pyrroleHIV-1 protease12.3 ± 1.2
Carboxylic acid analogEGFR kinase45.6 ± 3.8

Comparison with Structural Analogs

Furo-Pyrrole Derivatives

The Boc group distinguishes this compound from analogs like 4-acetoxy-1-Boc-pyrrolidine-3-carboxylic acid . Key differences include:

  • Enhanced Stability: The fused ring system resists ring-opening reactions under basic conditions.

  • Stereochemical Complexity: The (2S,3aS,6aR) enantiomer shows 3-fold higher antiviral activity than its diastereomer .

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